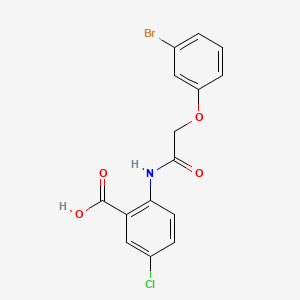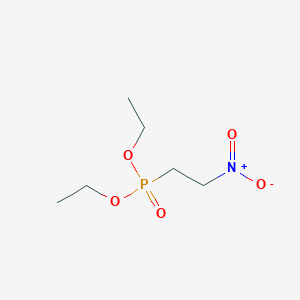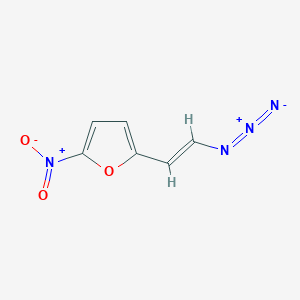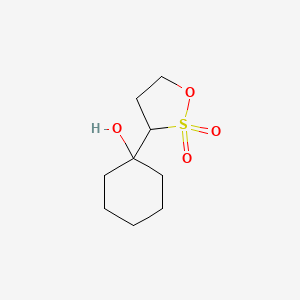
7-Pentadecyne, 1-chloro-13-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Pentadecyne, 1-chloro-13-methyl-: is an organic compound with the molecular formula C16H29Cl . It is a chlorinated alkyne, characterized by the presence of a chlorine atom and a triple bond within its carbon chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Pentadecyne, 1-chloro-13-methyl- typically involves the chlorination of a suitable alkyne precursor. One common method is the radical chlorination of 13-methyl-7-pentadecene using chlorine gas under UV light. The reaction proceeds via a free radical mechanism, where the chlorine radicals add to the alkyne, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 7-Pentadecyne, 1-chloro-13-methyl- may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and chlorine concentration, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Pentadecyne, 1-chloro-13-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thiols.
Addition Reactions: The triple bond in the alkyne can undergo addition reactions with hydrogen, halogens, or hydrogen halides, resulting in the formation of alkenes or alkanes.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or ozone, leading to the cleavage of the triple bond and formation of carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Nucleophiles such as NaOH, NH3, or RSH in polar solvents like water or ethanol.
Addition: Hydrogen gas with a palladium catalyst for hydrogenation; halogens like Br2 or Cl2 in inert solvents for halogenation.
Oxidation: Potassium permanganate in acidic or basic medium; ozone in a cold solvent like dichloromethane.
Major Products:
Substitution: Alcohols, amines, thiols.
Addition: Alkenes, alkanes.
Oxidation: Carboxylic acids, ketones.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Pentadecyne, 1-chloro-13-methyl- is used as a building block in organic synthesis. Its reactivity allows for the construction of more complex molecules, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme mechanisms involving halogenated substrates. Its derivatives may also exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, 7-Pentadecyne, 1-chloro-13-methyl- is used in the production of polymers and materials with specific properties. Its ability to undergo polymerization and copolymerization reactions makes it useful in creating materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 7-Pentadecyne, 1-chloro-13-methyl- involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon adjacent to it more susceptible to nucleophilic attack. The triple bond in the alkyne also provides a site for electrophilic addition reactions. These reactive sites allow the compound to participate in various chemical transformations, leading to the formation of diverse products.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-13-methylpentadecane: Similar structure but lacks the triple bond, making it less reactive in addition reactions.
7-Pentadecyne: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Bromo-13-methyl-7-pentadecyne: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and selectivity in chemical reactions.
Uniqueness: 7-Pentadecyne, 1-chloro-13-methyl- is unique due to the presence of both a chlorine atom and a triple bond within its structure. This combination of functional groups provides a versatile platform for various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
71317-61-8 |
|---|---|
Molekularformel |
C16H29Cl |
Molekulargewicht |
256.9 g/mol |
IUPAC-Name |
1-chloro-13-methylpentadec-7-yne |
InChI |
InChI=1S/C16H29Cl/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17/h16H,3,5,7-15H2,1-2H3 |
InChI-Schlüssel |
HTWKNNJMZHCKAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCC#CCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester](/img/structure/B14455932.png)







